5-chloro-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
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Description
The compound “5-chloro-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide” is a complex organic molecule. It contains several functional groups including a thiophene ring, a sulfonamide group, a pyridazinone ring, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the thiophene ring could be synthesized using a Paal-Knorr synthesis or similar method . The sulfonamide group could be introduced using a sulfonyl chloride in the presence of an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring and the pyridazinone ring would contribute to the compound’s aromaticity, while the sulfonamide group would introduce polarity. The methoxyphenyl group could contribute to the compound’s lipophilicity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could increase the compound’s water solubility, while the methoxyphenyl group could increase its lipophilicity .Future Directions
Mechanism of Action
Target of Action
It’s known that many drugs interact with specific proteins, enzymes, or receptor sites within the body
Mode of Action
Many drugs work by inhibiting or activating specific enzymes or receptors, thereby altering biochemical pathways
Biochemical Pathways
Drugs often exert their effects by influencing the function of certain biochemical pathways, leading to changes in cellular processes
Pharmacokinetics
These properties can significantly impact a drug’s bioavailability and therapeutic efficacy
Result of Action
Drugs can have a wide range of effects at the molecular and cellular level, depending on their mechanism of action
Action Environment
Environmental factors can significantly influence a drug’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s ability to interact with its targets
Properties
IUPAC Name |
5-chloro-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c1-26-14-5-3-13(4-6-14)15-7-9-17(23)22(21-15)12-2-11-20-28(24,25)18-10-8-16(19)27-18/h3-10,20H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBQAPIMCBZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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